2-Bromo-1-(2-fluoropyridin-4-yl)ethanone
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Overview
Description
2-Bromo-1-(2-fluoropyridin-4-yl)ethanone is an organic compound with the molecular formula C7H5BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone typically involves the bromination of 2-fluoropyridine derivatives. One common method involves the reaction of 2-fluoropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-fluoropyridin-4-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include alcohols and other reduced compounds.
Scientific Research Applications
2-Bromo-1-(2-fluoropyridin-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring can participate in various interactions with enzymes and receptors, potentially inhibiting their activity. The ethanone group can also form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-5-fluoropyridin-4-yl)ethanone: Similar structure but with a different substitution pattern on the pyridine ring.
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone: Another isomer with different substitution positions
Uniqueness
2-Bromo-1-(2-fluoropyridin-4-yl)ethanone is unique due to its specific substitution pattern, which can lead to different reactivity and interactions compared to its isomers. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .
Biological Activity
2-Bromo-1-(2-fluoropyridin-4-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C7H6BrFNO
- Molecular Weight : 218.03 g/mol
- Chemical Structure : The compound features a bromine atom and a fluorinated pyridine ring, which are known to influence its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access. This mechanism is common among bioactive compounds with halogen substituents, which can enhance binding affinity due to increased lipophilicity and stability .
- Cellular Pathways : Similar compounds have been shown to affect multiple cellular pathways, suggesting that this compound could influence processes such as apoptosis and cell proliferation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of fluorinated compounds. For instance, derivatives containing fluorine often exhibit enhanced cytotoxicity against various cancer cell lines. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, with IC50 values indicating significant potency .
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | |
U-937 (Leukemia) | 10.38 | |
A549 (Lung Cancer) | 7.37 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against several bacterial strains, potentially making it a candidate for developing new antibiotics .
Study on Anticancer Activity
A comprehensive study conducted by researchers demonstrated that this compound showed significant cytotoxic effects against human leukemia cell lines. The study utilized flow cytometry to analyze apoptosis induction, revealing that the compound activates caspase pathways leading to programmed cell death .
Enzyme Inhibition Study
Another study focused on the enzyme inhibition potential of this compound, highlighting its ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The findings indicated that fluorinated compounds often enhance enzyme binding affinity, thus improving their therapeutic efficacy .
Properties
IUPAC Name |
2-bromo-1-(2-fluoropyridin-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKVFTOAIIFNSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.